N-{[3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of benzyloxy, dicyclohexylphosphanyl, and naphthalenyl groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy group.
Introduction of the Dicyclohexylphosphanyl Group: This step involves the reaction of a phosphine reagent with the phenyl group to introduce the dicyclohexylphosphanyl group.
Attachment of the Naphthalenyl Group: This step involves the coupling of a naphthalene derivative with the phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of the Sulfinamide Group: This step involves the reaction of a suitable amine with a sulfinyl chloride to form the sulfinamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. For example, as a ligand in transition metal-catalyzed reactions, it facilitates the formation of metal-ligand complexes that enhance the reactivity and selectivity of the catalytic process . The compound’s structural features allow it to interact with various biological targets, potentially modulating enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{3-(benzyloxy)-2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{3-(benzyloxy)-2-(diisopropylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
Uniqueness
N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to its combination of benzyloxy, dicyclohexylphosphanyl, and naphthalenyl groups. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C40H50NO2PS |
---|---|
Molecular Weight |
639.9 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H50NO2PS/c1-40(2,3)45(42)41-38(33-27-26-31-18-13-14-19-32(31)28-33)36-24-15-25-37(43-29-30-16-7-4-8-17-30)39(36)44(34-20-9-5-10-21-34)35-22-11-6-12-23-35/h4,7-8,13-19,24-28,34-35,38,41H,5-6,9-12,20-23,29H2,1-3H3 |
InChI Key |
WHSHRHFXMAHQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
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